molecular formula C7H7FN2O2 B3039771 (5-Fluoro-2-nitrophenyl)methanamine CAS No. 131780-92-2

(5-Fluoro-2-nitrophenyl)methanamine

Cat. No. B3039771
Key on ui cas rn: 131780-92-2
M. Wt: 170.14 g/mol
InChI Key: JVHBZLBJDNVILA-UHFFFAOYSA-N
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Patent
US05106851

Procedure details

85% Hydrazine hydrate (1.67 ml) was added to a suspension of N-(5-fluoro-2-nitrophenyl)methyl-phthalimide (7.1 g) in ethanol (90 ml). The reaction mixture was heated to reflux for 3 hours, then cooled to 40° C. Hydrochloric acid was added and stirring was continued at that temperature for a further hour; then the solvent was removed under vacuum. The residue was taken up in water and the solid which separated was discarded. The mother liquors were treated with 10% sodium hydroxide and extracted with diethyl ether. After evaporation of the solvent 3.5 g of title compound were obtained as a reddish oil.
Quantity
1.67 mL
Type
reactant
Reaction Step One
Name
N-(5-fluoro-2-nitrophenyl)methyl-phthalimide
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[F:4][C:5]1[CH:6]=[CH:7][C:8]([N+:23]([O-:25])=[O:24])=[C:9]([CH2:11][N:12]2C(=O)C3=CC=CC=C3C2=O)[CH:10]=1.Cl>C(O)C>[F:4][C:5]1[CH:6]=[CH:7][C:8]([N+:23]([O-:25])=[O:24])=[C:9]([CH:10]=1)[CH2:11][NH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
1.67 mL
Type
reactant
Smiles
O.NN
Name
N-(5-fluoro-2-nitrophenyl)methyl-phthalimide
Quantity
7.1 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)CN1C(C=2C(C1=O)=CC=CC2)=O)[N+](=O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
was continued at that temperature for a further hour
CUSTOM
Type
CUSTOM
Details
then the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the solid which separated
ADDITION
Type
ADDITION
Details
The mother liquors were treated with 10% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent 3.5 g of title compound
CUSTOM
Type
CUSTOM
Details
were obtained as a reddish oil

Outcomes

Product
Name
Type
Smiles
FC=1C=CC(=C(CN)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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